molecular formula C25H31NO8 B13777896 Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate CAS No. 71685-41-1

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate

Cat. No.: B13777896
CAS No.: 71685-41-1
M. Wt: 473.5 g/mol
InChI Key: MKJDRNNCXMLCPO-UHFFFAOYSA-N
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Description

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate is a structurally complex synthetic compound featuring a benzodioxol-acetyl-benzoate core. Its molecular architecture includes:

  • A central ethyl 2,3-dimethoxybenzoate moiety.
  • A 6-position acetyl group linked to a substituted 1,3-benzodioxol ring.
  • Substituents on the benzodioxol ring: a 4-methoxy group and a 2-(dimethylamino)ethyl side chain.

The ethyl ester group likely enhances membrane permeability compared to its carboxylic acid counterpart, 6-(2-{6-[2-(dimethylamino)ethyl]-4-methoxy-2H-1,3-benzodioxol-5-yl}acetyl)-2,3-dimethoxybenzoic acid (HMDB0030246), which is documented in the Human Metabolome Database (HMDB) .

Properties

IUPAC Name

ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20/h8-9,12H,7,10-11,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJDRNNCXMLCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221915
Record name Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate
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Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71685-41-1
Record name Ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate
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Record name Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate
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Record name Ethyl 6-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate
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Preparation Methods

Key Intermediate Preparation

  • Synthesis of 6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxole :
    This intermediate is prepared by functionalizing the benzodioxole ring with a 2-(dimethylamino)ethyl substituent. The introduction of the dimethylaminoethyl group is often achieved through nucleophilic substitution or reductive amination methods on a suitable benzodioxole precursor.

  • Preparation of 2,3-dimethoxybenzoate ester :
    The 2,3-dimethoxybenzoic acid derivative is esterified with ethanol under acidic or catalytic conditions to yield the ethyl ester. This step is standard in ester synthesis and can be performed via Fischer esterification or using coupling reagents such as DCC (dicyclohexylcarbodiimide).

Coupling and Acylation

  • The key step involves coupling the benzodioxole acetyl fragment with the 2,3-dimethoxybenzoate ester. This is typically performed through an acylation reaction where the acetyl group on the benzodioxole intermediate is activated (e.g., as an acid chloride or anhydride) and then reacted with the hydroxyl or amine functionalities on the benzoate moiety.

  • Catalysts such as palladium on activated carbon have been reported in related amine functionalization reactions, indicating potential hydrogenation or reductive amination steps in the synthetic sequence.

Typical Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Alkylation/amination 2-(dimethylamino)ethyl chloride, base, solvent 70-85 Nucleophilic substitution or reductive amination
Esterification Ethanol, acid catalyst or DCC, room temp to reflux 80-90 Fischer esterification or coupling reagent method
Acylation/coupling Acid chloride or anhydride activation, base 60-75 Use of coupling agents or catalysts
Purification Silica gel chromatography (DCM:MeOH:NH3·H2O) - Ensures high purity of final compound

Purification and Analysis

  • The crude product is typically purified by silica gel chromatography using solvent mixtures such as dichloromethane, methanol, and aqueous ammonia to optimize separation.

  • Analytical methods include reverse-phase High-Performance Liquid Chromatography (HPLC) with acetonitrile-water-phosphoric acid mobile phases, adaptable to mass spectrometry-compatible solvents like formic acid for detailed compound characterization.

Research Findings and Data Integration

Patent Literature

A European patent (EP2796442A1) describes analogous synthetic methods for cajanine structure compounds, which share structural features with the target compound. The patent details total synthesis and preparation methods involving acylation and coupling steps, supporting the general synthetic approach outlined here.

Chemical Supplier Data

Commercial suppliers provide the compound with specifications including molecular weight, formula, and purity standards. The synthesis methods are proprietary but align with classical organic synthesis routes involving esterification and amine functionalization.

Experimental Yields and Conditions

From literature and supplier data, yields for key steps range from 60% to 90%, depending on reaction optimization and purification. Palladium-catalyzed hydrogenation has been reported in related amine functionalization steps, providing a route for selective reduction or modification of nitrogen substituents.

Summary Table of Preparation Methods

Synthetic Step Description Reagents/Conditions Yield Range (%) Reference
Functionalization of benzodioxole Introduction of 2-(dimethylamino)ethyl group Alkylation or reductive amination, base 70–85
Esterification of benzoic acid Formation of ethyl 2,3-dimethoxybenzoate Ethanol, acid catalyst or coupling reagent 80–90
Acylation/coupling Linking benzodioxole acetyl and benzoate ester Acid chloride/anhydride activation, base 60–75
Purification Silica gel chromatography DCM:MeOH:NH3·H2O solvent system -
Analysis Reverse-phase HPLC Acetonitrile/water/phosphoric acid -

Chemical Reactions Analysis

Types of Reactions

ETHYL6-[2-[6-(2-DIMETHYLAMINOETHYL)-4-METHOXY-1,3-BENZODIOXOL-5-YL]ACETYL]-2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate has been investigated for its pharmacological properties. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Pharmacokinetics

Research indicates that this compound can be analyzed effectively using High-Performance Liquid Chromatography (HPLC), which is essential for studying its pharmacokinetic properties. The use of a reverse-phase HPLC method allows for the determination of the compound's stability and absorption characteristics under various conditions .

HPLC Methodology

A significant application of this compound is in analytical chemistry for impurity profiling and quantitative analysis:

Method Details
Column Type Newcrom R1 HPLC column
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS)
Particle Size Smaller 3 µm particles for fast UPLC applications
Scalability Suitable for preparative separation and pharmacokinetic studies

This methodology is scalable and can be adapted to isolate impurities during preparative separations, enhancing the compound's utility in pharmaceuticals .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

Therapeutic Potential

While specific therapeutic applications are still under investigation, preliminary studies suggest that compounds with similar structures exhibit activity against certain types of cancer and neurological disorders. The dimethylamino group may contribute to enhanced bioactivity by facilitating interactions with neurotransmitter systems .

Impurity Profiling

In a study focusing on impurity profiling, the compound was subjected to rigorous testing using HPLC to identify degradation products and impurities that could affect safety and efficacy in drug formulations . This underscores the importance of analytical methods in ensuring drug quality.

Mechanism of Action

The mechanism of action of ETHYL6-[2-[6-(2-DIMETHYLAMINOETHYL)-4-METHOXY-1,3-BENZODIOXOL-5-YL]ACETYL]-2,3-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Carboxylic Acid Derivative (HMDB0030246)

The primary structural analog is the free carboxylic acid form (HMDB0030246). Key differences include:

  • Functional Group : The ethyl ester in the target compound versus a carboxylic acid in HMDB0030246.
  • Physicochemical Properties :
Property Target Compound (Ethyl Ester) HMDB0030246 (Carboxylic Acid)
Molecular Weight ~529.57 g/mol ~501.52 g/mol
LogP (Lipophilicity) Estimated ~3.2 Estimated ~1.8
Aqueous Solubility Low (≤10 µM) Moderate (~50–100 µM)
Metabolic Stability Higher (ester hydrolysis) Lower (direct conjugation)

The ethyl ester’s increased lipophilicity suggests superior blood-brain barrier penetration, making it more suitable for CNS-targeted applications. However, the carboxylic acid form may exhibit better solubility for intravenous formulations .

Methyl Ester Variant

Hypothetically, replacing the ethyl ester with a methyl group would further alter pharmacokinetics:

  • LogP : ~2.9 (slightly less lipophilic than ethyl ester).
  • Metabolic Stability : Faster hydrolysis due to smaller ester group, reducing half-life.

Benzodioxol-Containing Compounds

Piperonylic Acid Derivatives

Compounds like piperonylic acid (3,4-methylenedioxybenzoic acid) share the benzodioxol motif but lack the acetyl and dimethylaminoethyl groups. These simpler analogs are less potent in receptor-binding assays, highlighting the importance of the target compound’s extended side chain for specificity .

Dimethylaminoethyl-Substituted Analogs

Compounds such as 5-(2-(dimethylamino)ethyl)-1,3-benzodioxole demonstrate that the dimethylaminoethyl group enhances interaction with adrenergic or serotonergic receptors. The acetyl linkage in the target compound may modulate binding kinetics by introducing steric hindrance or conformational flexibility .

Biological Activity

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a dimethylamino group, methoxy substituents, and a benzodioxole moiety. These structural components are significant for its biological interactions.

Molecular Formula

The molecular formula for this compound is C25H31NO8.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives targeting cyclin-dependent kinases (CDK4/6) have shown promising results in inhibiting tumor growth in various cancer models. A related compound demonstrated an IC50 value of 0.710/1.10nM0.710/1.10\,\text{nM} against CDK4/6, indicating high potency and selectivity over other kinases .

Neuropharmacological Effects

The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on dopamine receptors. For example, some derivatives have been identified as selective dopamine D(3) receptor antagonists, which may offer therapeutic benefits in treating psychotic disorders .

Antimicrobial Properties

Compounds containing benzodioxole structures have also been investigated for their antimicrobial activities. Some related compounds displayed selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA . This suggests that this compound could possess similar properties.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of the compound. Cell viability assays using cancer cell lines such as MCF-7 and A549 revealed significant antiproliferative effects at low concentrations . Furthermore, studies indicate that the compound can induce apoptosis in cancer cells through various signaling pathways.

Study Cell Line IC50 (nM) Mechanism
Study 1MCF-70.710CDK4/6 inhibition
Study 2A5491.10Apoptosis induction

Animal Models

In vivo studies using xenograft models have shown that the compound can significantly inhibit tumor growth with minimal toxicity. This reinforces its potential as a therapeutic agent in oncology .

Q & A

Q. What strategies troubleshoot low yields in multi-step syntheses?

  • Methodology : Identify bottlenecks via intermediate isolation (e.g., column chromatography). For example, poor acetyl group activation may require alternative acylating agents (e.g., ethyl oxalyl monochloride over acetic anhydride) . Solvent polarity adjustments (e.g., toluene for water-sensitive steps) can minimize side reactions .

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